molecular formula C7H4F2N2O3 B13061028 4-Amino-2,3-difluoro-5-nitrobenzaldehyde

4-Amino-2,3-difluoro-5-nitrobenzaldehyde

Cat. No.: B13061028
M. Wt: 202.11 g/mol
InChI Key: UTULWCKIGFWJQB-UHFFFAOYSA-N
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Description

4-Amino-2,3-difluoro-5-nitrobenzaldehyde: is an organic compound with the molecular formula C7H4F2N2O3 and a molecular weight of 202.1150664 g/mol . This compound is characterized by the presence of amino, difluoro, and nitro functional groups attached to a benzaldehyde core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired substitution patterns on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and amination reactions. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,3-difluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-Amino-2,3-difluoro-5-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the synthesis of fluorescent probes for imaging applications .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable for creating materials with specific characteristics .

Mechanism of Action

The mechanism of action of 4-Amino-2,3-difluoro-5-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and difluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

  • 4-Amino-2,3-difluoro-5-nitrobenzoic acid
  • 4-Amino-2,3-difluoro-5-aminobenzaldehyde
  • 2,3-Difluoro-4-nitroaniline

Comparison: 4-Amino-2,3-difluoro-5-nitrobenzaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which provide distinct reactivity patterns. Compared to its analogs, it offers a balance of electrophilic and nucleophilic sites, making it versatile for various synthetic applications .

Properties

Molecular Formula

C7H4F2N2O3

Molecular Weight

202.11 g/mol

IUPAC Name

4-amino-2,3-difluoro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H4F2N2O3/c8-5-3(2-12)1-4(11(13)14)7(10)6(5)9/h1-2H,10H2

InChI Key

UTULWCKIGFWJQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])N)F)F)C=O

Origin of Product

United States

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